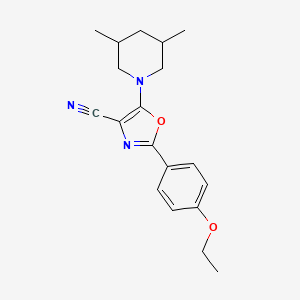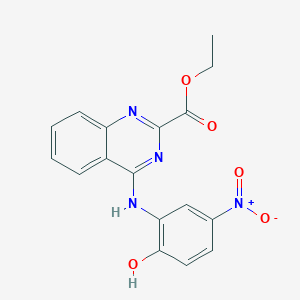![molecular formula C14H12Cl3N3O4S B4061627 3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide
Descripción general
Descripción
3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide is a useful research compound. Its molecular formula is C14H12Cl3N3O4S and its molecular weight is 424.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.961410 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have focused on the synthesis and spectroscopic characterization of novel sulfonamide derivatives, including their antimicrobial activities and the investigation of their molecular structures through techniques such as X-ray diffraction, FT-IR, 1H and 13C NMR. For example, Demircioğlu et al. (2018) synthesized and characterized compounds containing the aromatic sulfonamide fragment, exploring their antimicrobial activity and molecular geometry using Density Functional Theory (DFT) methods (Demircioğlu et al., 2018).
Antimicrobial and Antifungal Activities
Several studies have highlighted the antimicrobial and antifungal properties of sulfonamide derivatives. Compounds have been synthesized to evaluate their biological potential against various microbial strains, demonstrating moderate to significant activities. This includes research on the antifungal screening of novel azetidin-2-ones, showcasing potent activity against specific fungi strains and highlighting structure-activity relationship trends (Gupta & Halve, 2015).
Catalytic Applications and Environmental Chemistry
Some sulfonamide compounds have been explored for their catalytic efficiency in chemical reactions, such as the reduction of nitrobenzenes, indicating potential for applications in green chemistry. Dayan et al. (2019) synthesized a nickel (II) complex with diaminobenzene and sulfonamide, demonstrating its catalytic application in the reduction of nitrobenzenes under environmentally friendly conditions (Dayan et al., 2019).
Antitumor and Anticancer Research
Research into sulfonamide derivatives has also extended into the exploration of their antitumor and anticancer properties. Compounds have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines, with some showing significant cytotoxic activity and selectivity. For instance, Sławiński and Brzozowski (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, identifying compounds with remarkable activity against specific cancer cell lines (Sławiński & Brzozowski, 2006).
Molecular Modeling and Drug Design
The synthesis, molecular modeling, and quantitative structure-activity relationship (QSAR) analysis of sulfonamide derivatives have provided insights into their potential as therapeutic agents. This includes studies aimed at understanding the binding interactions of these compounds with biological targets to inform drug design and development processes. Tomorowicz et al. (2020) conducted a study that synthesized novel benzenesulfonamides and evaluated their antitumor efficacy, further supported by molecular docking and QSAR studies to elucidate their mechanism of action (Tomorowicz et al., 2020).
Propiedades
IUPAC Name |
3,4-dichloro-N-[2-(2-chloro-6-nitroanilino)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3N3O4S/c15-10-5-4-9(8-12(10)17)25(23,24)19-7-6-18-14-11(16)2-1-3-13(14)20(21)22/h1-5,8,18-19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXKNCJXYZLVSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-{[4-(BENZYLOXY)PHENYL]CARBAMOTHIOYL}PIPERAZIN-1-YL)-8-ETHYL-5-OXO-5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4061547.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B4061550.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061551.png)
![N-(4-{5-[(4-tert-butylbenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)
![6-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-cyano-N-(4-fluorophenyl)-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4061567.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B4061577.png)
![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4061599.png)

![ETHYL 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4061620.png)
![3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)

![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B4061638.png)
![9-[(3-Methylphenyl)methyl]-2-[(1-methylpyrazol-4-yl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4061644.png)
